molecular formula C7H14ClNO2 B6160915 (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis CAS No. 2230913-72-9

(1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis

Cat. No.: B6160915
CAS No.: 2230913-72-9
M. Wt: 179.6
InChI Key:
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Description

(1s,3s)-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis (DCBHCl) is a synthetic organic compound with a wide range of applications in the chemical and pharmaceutical industries. DCBHCl is a chiral molecule, meaning it has two enantiomers (mirror images of each other) that can be used to create different effects. DCBHCl has been studied extensively in recent years, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

(1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis has a number of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied as a potential inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of drugs and other xenobiotics.

Mechanism of Action

The exact mechanism of action of (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis is not yet fully understood. However, it is believed to interact with enzymes in the body to inhibit their activity. For example, it is believed to interact with COX-2 to inhibit its activity, which in turn reduces inflammation and pain. It is also believed to interact with MAO to inhibit its activity, which in turn reduces the breakdown of neurotransmitters such as serotonin and dopamine. Similarly, it is believed to interact with AChE to inhibit its activity, which in turn reduces the breakdown of the neurotransmitter acetylcholine. Finally, it is believed to interact with CYP450 to inhibit its activity, which in turn reduces the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the breakdown of neurotransmitters such as serotonin and dopamine. It has also been found to reduce the breakdown of the neurotransmitter acetylcholine, as well as to reduce the metabolism of drugs and other xenobiotics. In addition, it has been found to have antioxidant and neuroprotective effects, as well as to have potential anti-cancer and anti-tumor effects.

Advantages and Limitations for Lab Experiments

(1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound, making it cost-effective for use in research. It is also a relatively stable compound, making it easy to store and handle. Additionally, it has been found to have a number of biochemical and physiological effects, making it useful for a variety of research applications.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a chiral molecule, meaning it has two enantiomers that can be used to create different effects. This makes it difficult to accurately measure the effects of this compound in experiments. Additionally, it has been found to have a number of biochemical and physiological effects, making it difficult to control the effects of this compound in experiments.

Future Directions

There are a number of possible future directions for (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis research. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. This could lead to a better understanding of how this compound works in the body, as well as how it can be used to create different effects. Additionally, further research could be conducted on the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory, analgesic, or neuroprotective agent. Finally, further research could be conducted on the potential side effects of this compound, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

(1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis can be synthesized using a number of different methods. One of the most common methods is the reaction of cyclobutene-1-carboxylic acid with dimethylamine in the presence of hydrochloric acid. This reaction produces the cis-isomer of this compound, which is the most commonly used form of the compound. Other methods of synthesis include the reaction of cyclobutene-1-carboxylic acid with dimethylamine in the presence of sodium hydroxide, and the reaction of cyclobutene-1-carboxylic acid with dimethylamine in the presence of a base such as potassium carbonate.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis involves the following steps: protection of the carboxylic acid group, formation of the cyclobutane ring, introduction of the dimethylamino group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "Methyl 3-oxopentanoate", "Ethyl chloroacetate", "Sodium hydride", "Bromocyclobutane", "Dimethylamine", "Hydrochloric acid", "Diethyl ether", "Methanol", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting methyl 3-oxopentanoate with ethyl chloroacetate in the presence of sodium hydride to form ethyl 2-(ethoxycarbonyl)-4-methylpentanoate.", "Step 2: Formation of the cyclobutane ring by reacting ethyl 2-(ethoxycarbonyl)-4-methylpentanoate with bromocyclobutane in the presence of sodium hydride to form ethyl 2-(ethoxycarbonyl)-3-(bromomethyl)cyclobutane-1-carboxylate.", "Step 3: Introduction of the dimethylamino group by reacting ethyl 2-(ethoxycarbonyl)-3-(bromomethyl)cyclobutane-1-carboxylate with dimethylamine in diethyl ether to form (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid ethyl ester.", "Step 4: Deprotection of the carboxylic acid group by reacting (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid ethyl ester with hydrochloric acid in methanol to form (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis.", "Step 5: Purification of the product by recrystallization from methanol and washing with sodium bicarbonate and sodium chloride." ] }

2230913-72-9

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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